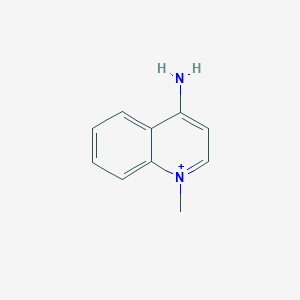

4-Amino-1-methylquinolinium

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H11N2+ |

|---|---|

Poids moléculaire |

159.21g/mol |

Nom IUPAC |

1-methylquinolin-1-ium-4-amine |

InChI |

InChI=1S/C10H10N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-7,11H,1H3/p+1 |

Clé InChI |

AZHUOPNKXMFIAA-UHFFFAOYSA-O |

SMILES |

C[N+]1=CC=C(C2=CC=CC=C21)N |

SMILES canonique |

C[N+]1=CC=C(C2=CC=CC=C21)N |

Origine du produit |

United States |

Synthetic Methodologies for 4 Amino 1 Methylquinolinium and Structural Analogs

Strategies for Quinolinium Salt Formation

The creation of the cationic quinolinium scaffold is a foundational step in the synthesis of the target compound. This is typically achieved through direct alkylation of a pre-existing quinoline (B57606) ring or by building the ring system with the N1-substituent already incorporated.

N-Alkylation Approaches with Methylation at N1

The most direct method for forming a 1-methylquinolinium (B1204318) salt is the quaternization of the quinoline nitrogen (N1) with a methylating agent. This reaction leverages the nucleophilic character of the nitrogen atom in the quinoline ring. A variety of methylating agents can be employed, with the choice often depending on the desired counter-ion and the reactivity of the quinoline substrate.

Commonly used methylating agents include methyl iodide and methyl sulfate. For instance, the synthesis of 6-Acetamido-4-amino-1,2-dimethylquinolinium salts has been successfully achieved by reacting 6-Acetamido-4-amino-2-methylquinoline with methyl sulphate in a nitrobenzene (B124822) solvent at elevated temperatures. rsc.org Similarly, microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, significantly reducing reaction times from hours to minutes while often providing high yields with minimal need for purification. mdpi.comresearchgate.net The reaction of a substituted quinoline with an alkyl halide, such as iodoethane, under microwave irradiation at temperatures around 130 °C can produce the corresponding quinolinium salt in as little as five minutes. mdpi.com

The table below summarizes typical conditions for N-alkylation.

| Quinoline Substrate | Methylating Agent | Solvent | Conditions | Product Class | Ref |

| 6-Acetamido-4-amino-2-methylquinoline | Methyl sulphate | Nitrobenzene | 100°C, 1 hr | 4-Amino-1-methylquinolinium Salt | rsc.org |

| Lepidine (4-methylquinoline) | Iodoethane | None | Microwave, 130°C, 5 min | 1-Alkyl-4-methylquinolinium Salt | mdpi.com |

| 4-Methylquinoline | Methyl 4-methylbenzenesulfonate | 1,2-Dimethoxyethane | 50°C | 1,4-Dimethylquinolinium Salt | uantwerpen.be |

Functionalization of the Quinoline Ring at C4

Introducing the requisite amino group at the C4 position is a critical step that can be performed either before or after the N-alkylation. Strategies for C4 functionalization often involve nucleophilic aromatic substitution (SNAr) reactions, where a suitable leaving group at the C4 position is displaced by an amine.

A common precursor for this purpose is 4-chloroquinoline (B167314) or its derivatives, such as 4,7-dichloroquinoline. frontiersin.org The reaction involves heating the 4-chloroquinoline with an appropriate amine. These reactions can be performed using conventional heating or accelerated by microwave irradiation, which often improves yields and reduces reaction times. frontiersin.orgacs.org For example, the fusion of an N-methylated secondary amine with a 4-chloroquinoline nucleus is a key step in synthesizing certain 4-aminoquinoline (B48711) analogues. acs.orgnih.gov While conventional heating for this SNAr reaction can be sluggish and lead to a mixture of products, microwave-assisted strategies have proven more efficient. acs.orgnih.gov

Another advanced approach involves the functionalization of the quinoline ring through C-H activation, although this is more commonly applied to other positions like C2 and C8. researchgate.netnih.gov However, SNAr reactions remain the most prevalent method for C4-amination. The reactivity of halo-quinolinium salts towards nucleophiles is a key principle; for instance, 7-fluoro-1-methylquinolinium iodide shows high reactivity towards nitrogen nucleophiles, demonstrating a viable pathway for introducing amino groups onto the quinolinium core. acs.org

Targeted Synthesis of this compound Derivatives

The assembly of the final this compound structure can be achieved through multi-step sequences that build upon the core quinolinium scaffold.

Condensation Reactions for Scaffold Elaboration

Condensation reactions are fundamental to building complex molecules from simpler precursors. ebsco.com In the context of quinoline synthesis, these reactions can construct the heterocyclic ring system itself. While not a direct route to this compound in a single step, post-condensation modifications are essential. For example, multicomponent reactions like the Ugi reaction can be designed to produce complex scaffolds which can then be further manipulated. nih.gov A more direct application is the condensation of a pre-formed quinolinium salt with another molecule. For instance, 1,4-dimethylquinolinium salts can undergo condensation with aldehydes, such as 4-(dimethylamino)benzaldehyde, in the presence of a catalyst like piperidine (B6355638) to form styryl dyes. uantwerpen.be This demonstrates how the methyl group at C4 of a quinolinium salt can be activated for condensation, a principle that can be adapted for building more complex derivatives.

Nucleophilic Substitution Reactions on the Quinolinium Core

This strategy is one of the most effective for the targeted synthesis of this compound derivatives. It typically involves a two-step process: first, the N-methylation of a 4-haloquinoline, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group. The quaternization of the quinoline nitrogen significantly activates the ring towards nucleophilic attack, making the displacement of a leaving group at the C4 (or C2) position more facile.

A key intermediate in this approach would be a 4-halo-1-methylquinolinium salt (e.g., 4-chloro-1-methylquinolinium iodide). This activated substrate can then react with ammonia (B1221849) or a primary amine to yield the desired this compound salt. The high reactivity of fluorinated quinolinium salts towards nitrogen nucleophiles underscores the viability of this method. acs.org Research on the synthesis of 4-N-methylaminoquinoline analogues highlights the challenges and successes of this approach, where the fusion of an amine with a 4-chloroquinoline is a critical step, often facilitated by microwave assistance to overcome sluggish reaction rates and improve product purity. acs.orgnih.gov

The table below outlines the general steps for this synthetic route.

| Step | Starting Material | Reagent | Intermediate/Product | Reaction Type | Ref |

| 1 | 4-Chloroquinoline | Methyl Iodide | 4-Chloro-1-methylquinolinium Iodide | N-Alkylation | acs.org |

| 2 | 4-Chloro-1-methylquinolinium Iodide | Ammonia / Amine | This compound Iodide | Nucleophilic Aromatic Substitution | acs.org |

Advanced Purification and Isolation Techniques

The purification and isolation of the final quinolinium salt product are critical to obtaining materials of high purity for subsequent applications. As ionic compounds, quinolinium salts have distinct properties that inform the selection of appropriate purification methods.

A common technique is recrystallization . Crude products can often be purified by dissolving them in a suitable solvent, such as methanol (B129727) or aqueous alcohol, and allowing the pure salt to crystallize upon cooling or addition of a less-polar co-solvent like ether. rsc.orgresearchgate.net The product is then typically collected by filtration and washed with a cold, non-polar solvent like ether or acetone (B3395972) to remove residual impurities. rsc.orgmdpi.com

For more challenging separations or to achieve very high purity, column chromatography is frequently employed. Silica (B1680970) gel is a common stationary phase for the purification of quinolinium salts. rsc.orgclockss.org The mobile phase is typically a polar solvent system, such as a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH), with the polarity adjusted to achieve effective separation. rsc.orgclockss.org

In the context of bioanalytical studies, which require rigorous cleanup, methods like protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used. For the analysis of 5-Amino-1-methyl quinolinium in biological matrices like rat plasma, samples are first treated to precipitate proteins. The supernatant is then subjected to chromatographic separation, often on a C18 reversed-phase column, using a gradient of aqueous and organic solvents (e.g., water and acetonitrile (B52724) with formic acid) before detection by mass spectrometry. researchgate.netnih.gov While primarily an analytical technique, the principles of liquid chromatography are directly applicable to preparative-scale purification.

The isolation of novel, complex quinoline derivatives from reaction mixtures may involve a sequence of chromatographic steps using various solid and mobile phases to separate the target compound from byproducts. nih.gov

| Technique | Description | Typical Solvents/Phases | Application | Ref |

| Recrystallization | Purification based on differential solubility of the compound and impurities. | Methanol, Ethanol/Water, Acetone | Bulk purification of crude product. | rsc.org, researchgate.net |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Silica Gel; DCM/MeOH eluent | High-purity separation from byproducts. | rsc.org, clockss.org |

| Liquid Chromatography | Separation based on partitioning between a stationary and mobile phase. | C18 column; Water/Acetonitrile eluent | Analytical quantification and preparative purification. | researchgate.net, nih.gov |

Chromatographic Separation Methods

Following synthesis, purification of this compound and its analogs is crucial to ensure high purity for subsequent applications. Chromatographic techniques are widely employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being particularly effective.

A validated LC-MS/MS method has been developed for the quantification of the isomeric compound 5-Amino-1-methylquinolinium (B14899983) (5-AMQ). nih.gov This method utilizes protein precipitation for sample extraction from biological matrices like plasma and urine. nih.gov The chromatographic separation is achieved on a C18 column with a gradient mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid. nih.gov Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) positive mode. nih.gov

For general quinolinium salts, HPLC methods have been established to distinguish between homologs with varying alkyl chain lengths. mdpi.comnih.gov These methods often use reverse-phase columns and can be scaled for preparative separation to isolate impurities. mdpi.comsielc.com Flash chromatography is another common technique, often utilizing a mixture of dichloromethane and methanol as the eluent to purify 4-aminoquinoline analogs. nih.gov Furthermore, column chromatography over silica gel is a standard procedure for purifying quinolinium salts. rsc.orgclockss.org

Table 2: Chromatographic Conditions for Quinolinium Compounds This interactive table details parameters used in the chromatographic separation of this compound analogs.

| Compound Type | Method | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| 5-Amino-1-methylquinolinium (5-AMQ) | LC-MS/MS | ACE® Excel™ C18 (2 μm, 50 × 2.1 mm) | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) | Triple Quadrupole MS (MRM) | nih.gov |

| Long-chain quinolinium salts | HPLC | Not specified | Not specified | UV | mdpi.com |

| 7-substituted 4-aminoquinoline analogs | Flash Chromatography | Not specified | Dichloromethane / Methanol gradient | Not specified | nih.gov |

| General quinolinium salts | Column Chromatography | Silica Gel | DCM / MeOH or n-hexane / Ethyl acetate | Not specified | rsc.org |

| Thiol derivatives of quinolinium | HPLC-UV | ZORBAX SB-C18 (150 × 4.6 mm, 5.0 µm) | 0.1 M Trichloroacetic acid (pH 1.7) / Acetonitrile | UV (355 nm) | nih.gov |

Controlled Crystallization Processes

Crystallization is a definitive step for obtaining highly pure, solid forms of this compound and its structural analogs. The choice of solvent and technique is critical for yielding high-quality crystals and can influence the final crystalline form (polymorphism), which is a known characteristic of ionic liquids like quinolinium salts. kuleuven.be

Recrystallization from a suitable solvent is the most common method. Solvents such as methanol, ethanol, isopropanol (B130326), and aqueous acetic acid have been successfully used to crystallize quinolinium salts. iucr.orgiucr.orggoogle.comscirp.org For example, green crystals of 2-(4-dimethylaminostyryl)-1-methylquinolinium iodide were obtained by recrystallization from methanol, while mixing with a different salt in hot methanol followed by slow evaporation from a methanol/ethanol mixture yielded brown, block-shaped single crystals of a different salt. iucr.org The process of washing the crude product with a solvent like isopropanol before or during crystallization can significantly enhance purity. google.com

More advanced techniques like horizontal diffusion have been used to grow single crystals of unstable compounds or new complexes in a controlled manner. acs.org This method involves placing the reactants separately in a dish with a solvent, allowing them to slowly diffuse and react, leading to the formation of high-quality crystals suitable for X-ray diffraction studies. acs.org The resulting crystal structure is vital, as properties can be dependent on the crystal packing. For instance, the crystallization of one N-methylquinolinium derivative in a centrosymmetric space group was found to preclude significant bulk non-linear optical (NLO) effects, demonstrating the importance of controlling the crystallization process to achieve desired material properties. iucr.orgsoton.ac.uk

Table 3: Crystallization Methods for Quinolinium Salts This interactive table provides examples of crystallization processes for purifying quinolinium compounds.

| Compound | Crystallization Method | Solvent(s) | Result | Reference |

|---|---|---|---|---|

| 2-(4-dimethylaminostyryl)-1-methylquinolinium iodide | Recrystallization | Methanol | Green crystals | iucr.org |

| 2-[4-(Dimethylamino)styryl]-1-methylquinolinium 4-methoxybenzenesulfonate | Slow Evaporation | Methanol / Ethanol (3:1) | Brown block-shaped single crystals | iucr.org |

| 4-amino-1,2,4-triazole (analog precursor) | Recrystallization | Isopropanol | High purity product (>99.9%) | google.com |

| [Li₂(TCNQF₄)(CH₃CN)₄]·CH₃CN | Horizontal Diffusion | Acetonitrile | Transparent needle-like crystals | acs.org |

| trans-4-[(4-Dimethylaminophenyl)ethenyl]-N-methylquinolinium p-toluenesulfonate | Not specified | Not specified | Dark green slab-like crystals | iucr.org |

| N-phenylbenzo[f]quinaldinium iodide | Crystallization | 50% Acetic Acid | Needle-shaped crystals | scirp.org |

Structural Elucidation and Intermolecular Interactions

Crystallographic Investigations

Crystallographic studies provide the most definitive data on the atomic arrangement of a compound in its crystalline form.

The asymmetric unit of the crystal contains two independent 4-Amino-2-methylquinolinium cations, along with two hydrogensulfate anions and four water molecules, indicating a complex yet ordered crystalline environment. nih.gov The crystallographic data confirms the planar nature of the quinolinium ring system, a characteristic feature of aromatic compounds.

Table 1: Crystallographic Data for 4-Amino-2-methylquinolinium Hydrogensulfate Dihydrate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁N₂⁺·HSO₄⁻·2H₂O |

| Formula Weight (Mr) | 292.32 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.1585 (9) |

| b (Å) | 11.2131 (9) |

| c (Å) | 13.3545 (11) |

| α (°) | 68.283 (6) |

| β (°) | 76.355 (7) |

| γ (°) | 67.949 (6) |

| Volume (ų) | 1301.51 (19) |

| Z | 4 |

| Temperature (K) | 120 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Hydrogen bonds play a dominant role in stabilizing the crystal structure of 4-Amino-2-methylquinolinium hydrogensulfate dihydrate. An extensive network of intermolecular N—H···O and O—H···O hydrogen bonds is observed, linking the cations, anions, and water molecules together. nih.gov

The amino group (—NH₂) of the quinolinium cation acts as a hydrogen bond donor, forming N—H···O interactions with the oxygen atoms of the hydrogensulfate anions. Similarly, the water molecules are integral to the network, acting as both donors (O—H···O) and acceptors, bridging the various components. These extensive hydrogen bonding networks are a key feature in the stabilization of the crystal structure. nih.gov

Table 2: Selected Hydrogen Bond Geometries in 4-Amino-2-methylquinolinium Hydrogensulfate Dihydrate nih.gov

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N1A–H1A1···O9 | 0.88 (4) | 2.04 (4) | 2.843 (3) | 167 (5) |

| O11–H11C···O7 | 0.85 (4) | 1.94 (4) | 2.787 (3) | 172 (3) |

| O12–H12B···O3(vii) | 0.86 (4) | 1.98 (4) | 2.823 (3) | 166 (4) |

| O12–H12C···O11(ii) | 0.92 (4) | 1.90 (4) | 2.823 (3) | 177 (4) |

(Note: This table presents a selection of the many hydrogen bonds present in the structure. Symmetry codes denote neighboring molecules in the crystal lattice.)

In addition to hydrogen bonding, π-stacking interactions are a significant stabilizing force in the crystal structure. The planar quinolinium rings of the 4-Amino-2-methylquinolinium cations arrange themselves into stacks. nih.gov This face-to-face arrangement allows for favorable orbital overlap between the aromatic systems. The closest contact distance observed between adjacent aromatic rings in the stack is 3.328 (3) Å, which is well within the typical range for stabilizing π-π interactions. nih.gov

Characterization of Intermolecular and Intramolecular Hydrogen Bonding Networks

Computational Approaches to Molecular Structure

While specific computational studies for 4-Amino-1-methylquinolinium were not found in the surveyed literature, Density Functional Theory (DFT) is a standard and powerful method for investigating the electronic structure and geometry of such molecules.

DFT calculations are widely used to predict the most stable three-dimensional arrangement (geometry optimization) and to explore different spatial orientations (conformational analysis) of a molecule. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to find the lowest energy structure. nih.gov

These calculations can provide theoretical values for bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography if available. Furthermore, DFT can be used to analyze the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. For the neutral analogue, 4-amino-2-methylquinoline, such calculations have been performed to assign vibrational spectra and investigate the influence of the amino and methyl groups on the quinoline (B57606) skeleton. nih.gov A similar approach would be invaluable for elucidating the intrinsic properties of the this compound cation.

Spectroscopic Characterization and Photophysical Behavior

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Fluorescence Spectroscopy and Emission Profile Analysis

Fluorescence spectroscopy is a powerful tool to study the excited state properties of molecules. Upon excitation at an appropriate wavelength, fluorescent molecules emit light at a longer wavelength. The fluorescence emission spectrum provides information about the energy difference between the excited and ground electronic states. For 4-amino-1-methylquinolinium, fluorescence would be expected, and its emission profile, including quantum yield and lifetime, would be influenced by factors such as solvent environment and the presence of quenchers.

Intramolecular Charge Transfer (ICT) Dynamics

Intramolecular charge transfer (ICT) is a process that can occur in molecules containing both an electron-donating group and an electron-accepting group linked by a π-conjugated system. In this compound, the amino group (-NH2) acts as an electron donor, while the positively charged quinolinium ring serves as an electron acceptor. Upon photoexcitation, an electron can be transferred from the amino group to the quinolinium ring, leading to the formation of an ICT state. This process is often characterized by a large Stokes shift (a significant difference between the absorption and emission maxima) and a strong dependence of the emission wavelength on solvent polarity. The study of ICT dynamics provides valuable information on the electronic communication between different parts of a molecule.

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the structure of a compound. For this compound, a high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the connectivity of atoms within the molecule, helping to confirm its structure. Common fragmentation pathways for quinolinium compounds may involve the loss of the methyl group or cleavage of the quinoline (B57606) ring system.

Reactivity and Reaction Mechanism Investigations

Kinetic Studies of Quinolinium Reactions

The kinetics of reactions involving quinolinium compounds, including 4-Amino-1-methylquinolinium, are crucial for understanding their transformation processes. These studies often involve measuring how reaction rates change under different conditions.

Rate Constants and Activation Energies

The Arrhenius equation, k = Ae-Ea/RT, is fundamental in determining the kinetics of chemical reactions. In this equation, 'k' is the rate constant, 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the universal gas constant, and 'T' is the temperature in Kelvin. atlanticoer-relatlantique.ca By studying the reaction at different temperatures, the activation energy, which is the minimum energy required for a reaction to occur, can be calculated. atlanticoer-relatlantique.calibretexts.org

For instance, in a study on a chemical reaction at 25°C, the rate constant was found to be 3.0×10⁻⁴ s⁻¹, and the activation energy was 104.4 kJmol⁻¹. doubtnut.com While this specific data is not for this compound, it illustrates the type of kinetic parameters determined in such studies. The rate constant is a measure of the reaction speed, while the activation energy provides insight into the energy barrier that must be overcome for the reaction to proceed. atlanticoer-relatlantique.ca

| Temperature (K) | Rate Constant, k (s⁻¹) |

| 375 | 1.68 x 10⁻⁵ |

| 400 | 3.50 x 10⁻⁵ |

| 500 | 4.20 x 10⁻⁴ |

| 600 | 2.11 x 10⁻³ |

This interactive table provides example data for determining activation energy. By plotting ln(k) versus 1/T, the activation energy can be derived from the slope of the resulting line. atlanticoer-relatlantique.ca

Influence of pH and Solvent Polarity on Reaction Dynamics

The environment in which a reaction occurs significantly impacts its dynamics. For quinolinium-based compounds, pH and solvent polarity are particularly influential factors.

The fluorescence properties of 7-amino-1-methylquinolinium-based pH probes, which are structurally related to this compound, are highly dependent on pH. nih.govacs.org At low pH, the amine receptor is protonated, leading to high fluorescence. As the pH increases, deprotonation occurs, causing a decrease in both fluorescence quantum yield and lifetime due to a process called photoinduced electron transfer (PET). nih.govacs.org At even higher pH values (around 11), deprotonation of the aromatic amino proton on the quinolinium core can occur in the excited state, leading to the formation of a non-fluorescent species. nih.govacs.org This excited-state proton transfer (ESPT) is a key process influencing the reaction dynamics in aqueous media. nih.gov

Solvent polarity also plays a critical role. The photophysical behavior of related 4-amino-1,8-naphthalimide (B156640) derivatives is strongly controlled by the polarity of the medium. acs.org An increase in solvent polarity can facilitate nonradiative deactivation pathways, reducing fluorescence. acs.org Similarly, studies on isoquinolinium derivatives have shown that fluorescence quantum yields are significantly increased in halogenated solvents due to specific solvent-solute interactions that impede torsional relaxation in the excited state. nih.gov The dielectric constant of the solvent has a distinct impact on the emission quantum yield. nih.gov

Mechanistic Pathways of Substitution and Derivatization

The functionalization of quinoline (B57606) rings is a key area of synthetic chemistry. For 4-aminoquinolines, nucleophilic aromatic substitution (SNAr) is a common reaction pathway. frontiersin.org This mechanism involves the attack of a nucleophile at the 4-position, leading to the displacement of a leaving group. frontiersin.org The synthesis of many 4-aminoquinoline (B48711) derivatives relies on the direct coupling of a 4-chloroquinoline (B167314) with an amine substrate. frontiersin.org

Other derivatization strategies include palladium-catalyzed reactions. frontiersin.org For example, a palladium-catalyzed multicomponent domino reaction has been used to synthesize 2-aryl-4-dialkylaminoquinolines. frontiersin.org Another approach involves the dehydrogenative amination of dihydroquinolin-4(1H)-ones to produce 4-aminoquinolines. frontiersin.org These methods allow for the introduction of various functional groups onto the quinoline scaffold. Radical aromatic substitution offers an alternative pathway with different chemoselectivity compared to polar mechanisms, often tolerating functional groups like alcohols and amines. nih.gov

Photochemical Reactivity and Excited State Processes

The interaction of light with this compound and related compounds initiates a cascade of photochemical and photophysical events. nih.gov Upon absorption of light, the molecule is promoted to an excited electronic state. acs.org For many quinolinium derivatives, this excited state can undergo various processes, including fluorescence, intersystem crossing to a triplet state, and photochemical reactions. acs.orgresearchgate.net

A crucial process in the excited state of amino-substituted quinolinium compounds is intramolecular charge transfer (ICT). acs.orgresearchgate.net In this process, electron density shifts from the amino group to the quinolinium ring upon photoexcitation. The resulting ICT state is often highly sensitive to the surrounding environment, particularly solvent polarity. acs.orgresearchgate.net

Photoinduced electron transfer (PET) is another significant photochemical process. nih.govacs.org In the context of quinolinium-based fluorescent sensors, PET from an appended amine receptor to the excited quinolinium fluorophore can lead to fluorescence quenching. nih.govacs.org The efficiency of PET can be modulated by factors such as the distance between the donor and acceptor and the pH of the medium. nih.gov

Computational and Theoretical Chemistry

Quantum Chemical Calculations of Electronic Structure

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

No published data is available regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for 4-Amino-1-methylquinolinium.

Molecular Electrostatic Potential (MEP) Mapping

There are no available Molecular Electrostatic Potential (MEP) maps for this compound in the reviewed literature.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Calculation of Electric Dipole Moment (µ)

Specific calculated values for the electric dipole moment of this compound are not found in existing scientific publications.

Determination of Polarizability (α)

There is no available data on the calculated polarizability for this compound.

Computation of First-Order Hyperpolarizability (β)

The first-order hyperpolarizability (β) of this compound has not been reported in the scientific literature.

Thermodynamic Parameters and Stability Predictions

Computational chemistry provides powerful tools for predicting the thermodynamic properties and relative stability of molecules like this compound. These predictions are derived from the calculated electronic structure and vibrational frequencies of the molecule in its optimized geometric state. While specific, experimentally verified thermodynamic data for this compound are not prominently available in the reviewed literature, the methodologies for their theoretical calculation are well-established.

Quantum chemical methods, particularly Density Functional Theory (DFT) and semi-empirical methods like RM1 (Recife Model 1), are commonly employed to calculate key thermodynamic parameters. scielo.br The standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f) are critical indicators of a compound's stability and spontaneity of formation under standard conditions. libretexts.org For instance, the ΔH°f represents the heat change when one mole of the compound is formed from its constituent elements in their most stable states. unizin.org A lower or more negative enthalpy of formation generally indicates greater energetic stability.

The following table outlines the key thermodynamic parameters and the computational approaches used for their prediction.

| Thermodynamic Parameter | Symbol | Significance in Stability Analysis | Common Computational Methods |

| Standard Enthalpy of Formation | ΔH°f | Indicates the energy released or absorbed upon a compound's formation from its elements. More negative values suggest higher energetic stability. | DFT, G4 Theory, RM1, PMx |

| Standard Molar Entropy | S° | Measures the degree of randomness or disorder of a system. It is calculated from vibrational, rotational, and translational contributions. | Statistical thermodynamics based on DFT frequency calculations. |

| Gibbs Free Energy of Formation | ΔG°f | Determines the spontaneity of a compound's formation under standard conditions. A negative value indicates a spontaneous process. | ΔG°f = ΔH°f - TΔS° |

Correlation of Theoretical and Experimental Data

The validation of theoretical models is a cornerstone of computational chemistry, achieved by correlating calculated data with experimental measurements. This process ensures that the computational methods accurately represent the physical and chemical realities of the molecule. For this compound and related compounds, this involves comparing predicted properties such as spectroscopic data and ion-molecule interaction energies with laboratory results.

While a direct, detailed correlational study for this compound was not found, research on closely related structures provides excellent examples of this practice.

Spectroscopic Correlation: In a study on 4-methylquinolinium , quantum chemical calculations were performed to predict its electronic (UV-Vis) and vibrational (IR) spectra. The theoretically predicted absorption bands were found to correlate well with the experimentally observed UV-Vis spectrum, with differences of less than 5 nm. Similarly, calculated vibrational frequencies for the N-H bending and quinoline (B57606) ring vibrations, after applying an empirical scaling factor, showed good agreement with experimental IR data. This strong correlation validates the chosen level of theory (DFT/B3LYP) for describing the structure and electronic properties of the quinolinium core.

Ion-Molecule Interaction Correlation: The stability of ions in different environments can be probed experimentally using techniques like differential mobility spectrometry (DMS). Computational studies on various substituted methylquinolinium isomers have calculated their binding energies with water molecules. These calculated binding energies were then plotted against experimental SV (Separation Voltage) values from DMS, which reflect the degree of ion-solvent clustering. A linear correlation was observed, demonstrating that the computational model accurately predicts how structural differences (e.g., the position of an amino or nitro group) affect the ion's interaction with its environment. This type of correlation is crucial for predicting the behavior of ions like this compound in biological or analytical systems.

The table below summarizes the types of theoretical and experimental data that are commonly correlated for quinolinium-based compounds.

| Experimental Data Type | Corresponding Theoretical Calculation | Purpose of Correlation |

| UV-Visible Spectroscopy | Time-Dependent DFT (TD-DFT) for electronic transitions | To validate the calculated energies of molecular orbitals (e.g., HOMO-LUMO gap) and predict spectral behavior. |

| Infrared (IR) Spectroscopy | DFT frequency calculations for vibrational modes | To confirm the optimized molecular geometry and assign spectral bands to specific atomic motions. |

| Differential Mobility Spectrometry (DMS) | Calculation of ion-solvent binding energies (e.g., with water) | To validate models of non-covalent interactions and predict ion behavior in solution or the gas phase. |

| NMR Spectroscopy | Calculation of magnetic shielding tensors | To assign chemical shifts and confirm the chemical environment of specific atoms within the molecule. |

This rigorous comparison between theory and experiment provides confidence in the predictive power of computational models, allowing for the reliable investigation of molecular properties that may be difficult or impossible to measure directly.

Structure Property Relationships and Rational Design of Derivatives

Influence of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical behaviors of the 4-amino-1-methylquinolinium scaffold are profoundly influenced by the nature and placement of its substituents. These modifications allow for the fine-tuning of properties such as light absorption, fluorescence emission, and sensitivity to the chemical environment. The core principle governing these properties is the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting quinolinium ring.

Impact of Amino Group Position and Conformation

The position of the amino group on the quinolinium ring is a critical determinant of the molecule's photophysical characteristics. While direct extensive data on the 4-amino isomer is limited in comparative studies, the principles can be understood by examining related isomers, such as the 5-amino and 7-amino derivatives.

The amino group's location dictates the pathway and efficiency of the intramolecular charge transfer. For instance, in 7-amino-1-methylquinolinium (7AMQ), the amino group at the 7-position effectively creates a strong push-pull system, leading to a high fluorescence quantum yield (around 0.7-0.8) and a long fluorescence lifetime (12-13 ns) in its protonated state. researchgate.netnih.govacs.org This makes it an excellent fluorophore for developing sensitive fluorescent probes. acs.org The 5-amino-1-methylquinolinium (B14899983) isomer also demonstrates significant biological activity as an inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT), where the amino group's position is crucial for binding to the enzyme's active site. nih.gov

The conformation of the amino group also plays a vital role. Studies on analogous systems like 4-amino-1,8-naphthalimides show that the location of the lowest energy singlet state, which is ICT in nature, is largely controlled by the conformation of the 4-amino group rather than just its electron-donating strength. acs.org Factors that affect the planarity of the amino group with respect to the aromatic ring can alter the degree of electronic conjugation, thereby influencing the energy of the ICT state and, consequently, the absorption and emission wavelengths. acs.org

Effects of N-Methylation and Additional Substituents on the Quinoline (B57606) Ring

The N-methylation at the 1-position is fundamental to the compound's properties, as it creates the positively charged quinolinium cation. This permanent positive charge makes the quinolinium ring a powerful electron-accepting group. The electron-withdrawing strength of this acceptor can be further modulated by the position of this N-methyl group in conjunction with other substituents. For example, in styryl-based dyes, 1,4-dimethylquinolinium was found to be a stronger electron acceptor than the 1,2-dimethylquinolinium analogue, leading to compounds with remarkably large first hyperpolarizabilities, a measure of nonlinear optical response. uantwerpen.beresearchgate.net

Adding other substituents to the quinoline ring provides another layer of control over the molecule's electronic landscape. Electron-withdrawing groups, such as a trifluoromethyl group, or electron-donating groups can shift the absorption and emission spectra and alter the quantum yield. rsc.org For instance, the introduction of a trifluoromethyl group to the quinoline side of a cyanine (B1664457) dye was shown to decrease the fluorescence quantum yield. rsc.org This tunability is a key principle in designing molecules for specific applications. A study on various quinoline derivatives demonstrated a strong correlation between their electrochemical and spectroscopic properties and the electronic character of the substituents on the ring.

Correlating Structural Modifications with Reactivity Profiles

The reactivity of this compound and its derivatives is intrinsically linked to their structure, with modifications leading to significant changes in biological activity and chemical reactivity.

A prominent example is the structure-activity relationship (SAR) of amino-substituted methylquinolinium compounds as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and cancer. Compared to the parent 1-methylquinolinium (B1204318), the 5-amino-1-methylquinolinium analogue shows a tenfold increase in inhibitory potency. dtic.mil Further SAR studies revealed that while small substituents on the quinolinium ring are tolerated, bulkier groups lead to a loss of binding affinity due to steric hindrance. The position of the amino group is also critical; both 5-amino-1MQ and 7-amino-1MQ show activity, highlighting that specific structural arrangements are required for effective interaction with the enzyme's active site. nih.gov

The chemical reactivity is also highly dependent on the substitution pattern. In the synthesis of trypanocides, researchers prepared quaternary pyrimidine (B1678525) derivatives with a reactive group (like chloro or methylthio) that could then be coupled to 4,6-diamino-1,2-dimethylquinolinium salts, demonstrating how pre-functionalized quinolinium salts can act as building blocks. rsc.org In another study on H-D exchange reactions, the rates of exchange for methyl protons on N-amino- and N-methyl-quinolinium ions were found to be dependent on the position of the methyl group (at the 2-, 3-, or 4-position) and the pD of the solution. clockss.org This indicates that substituents influence the acidity of adjacent protons, thereby affecting their reactivity. Similarly, the reaction of 1-methylquinolinium iodide with nitromethane (B149229) was shown to selectively occur at the 4-position, leading to the formation of 1-methyl-4-nitromethylenequinolane. acs.org

Design Principles for Tailoring Photophysical Characteristics

The rational design of derivatives based on the this compound scaffold allows for the precise tailoring of photophysical properties like solvatochromism and fluorescence quantum yield. This is primarily achieved by modifying the push-pull nature of the molecule.

Solvatochromism: This phenomenon, where the color of a substance changes with the polarity of the solvent, is a hallmark of push-pull chromophores. researchgate.net The this compound system exhibits an ICT state that is more polar than its ground state. Consequently, polar solvents stabilize the excited state more than the ground state, leading to a red shift (bathochromism) in the emission spectrum. This positive solvatochromism is observed in many related derivatives. mdpi.comnih.gov However, in some extended styryl quinolinium dyes, negative solvatochromism (a blue shift in highly polar, protic solvents like water) has been reported. nih.govacs.org This is attributed to the strong hydrogen-bonding ability of the solvent, which can stabilize the ground state to a greater extent than the ICT state beyond a certain polarity threshold. nih.govacs.org By altering the donor or acceptor strength through substitution, the change in dipole moment upon excitation can be controlled, thus tuning the solvatochromic response.

Quantum Yields: The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly sensitive to structural modifications. The goal is often to maximize this value for applications in fluorescence imaging. The 7-amino-1-methylquinolinium chromophore, for example, is notable for its high quantum yields (0.75-0.85) in its protonated "on-state," making it a superior building block for fluorescent sensors compared to other chromophores. acs.org Design principles to enhance quantum yield include:

Increasing molecular rigidity: Flexible bonds can lead to energy loss through non-radiative pathways like vibrations or rotations (e.g., twisted intramolecular charge transfer, TICT). Restricting these motions can enhance fluorescence.

Modulating the energy gap: The energy difference between the ground and excited states influences the rates of radiative and non-radiative decay. Substituents can be used to tune this gap.

Avoiding quenching groups: Certain functional groups can quench fluorescence. For instance, attaching a receptor unit to the 7-amino position of 7AMQ can quench fluorescence through photoinduced electron transfer (PET) when the receptor is deprotonated, a mechanism used to create "on-off" sensors. nih.gov

Interactive tables with photophysical data for related quinolinium derivatives illustrate these principles.

Table 1: Photophysical Properties of Selected Quinolinium Derivatives in Different Solvents This table showcases the effect of solvent polarity on the absorption and emission maxima of quinolinium-based dyes.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Reference |

| (E)-1-butyl-4-(4-(dimethylamino)styryl)quinolinium iodide | Methanol (B129727) | 486 | 621 | 4531 | nih.gov |

| (E)-1-butyl-4-(4-(dimethylamino)styryl)quinolinium iodide | Acetonitrile (B52724) | 493 | 610 | 3894 | nih.gov |

| (E)-1-butyl-4-(4-(dimethylamino)styryl)quinolinium iodide | DMSO | 506 | 622 | 3658 | nih.gov |

| 2-[4-(dimethylamino)styryl]-1-methylquinolinium iodide | Ethanol | 442 | 600 | 5815 | nih.govacs.org |

| 2-[4-(dimethylamino)styryl]-1-methylquinolinium iodide | DMSO | 460 | 620 | 5493 | nih.govacs.org |

| 2-[4-(dimethylamino)styryl]-1-methylquinolinium iodide | Water | 428 | 580 | 5996 | nih.govacs.org |

| 4-(4-(dimethylamino)styryl)-1,2-dimethylquinolinium tosylate | Acetonitrile | 521 | 617 | 3037 | uantwerpen.be |

| 4-(4-(dimethylamino)styryl)-1-methylpyridinium tosylate (DAST) | Acetonitrile | 477 | 615 | 4880 | uantwerpen.be |

Biological Interactions and Mechanistic Studies in Vitro and Preclinical Research Models

Interaction Profiling with Biological Macromolecules

Ligand-Enzyme Binding Studies

A primary biological target of 4-Amino-1-methylquinolinium and its analogues is the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT). dtic.milpremiumhealthcare.compeptidesciences.com NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide and other pyridine (B92270) compounds. peptidesciences.com It catalyzes the transfer of a methyl group from S-adenosyl-methionine (SAM) to its substrates. peptidesciences.comnih.gov

Derivatives of this compound, such as 5-amino-1-methylquinolinium (B14899983) (5-amino-1MQ), have been identified as selective inhibitors of NNMT. targetmol.com These compounds target the substrate-binding site of the enzyme. targetmol.comresearchgate.net The inhibitory activity of these compounds is a key aspect of their biological function, with studies demonstrating IC50 values in the low micromolar range. dtic.mil For instance, 5-amino-1MQ exhibits an IC50 of 1.2 µM against NNMT. targetmol.com The binding of these inhibitors to NNMT is driven by specific intermolecular interactions within the enzyme's substrate-binding pocket. dtic.milresearchgate.net Molecular docking studies have helped to elucidate the likely binding orientations and conformations of these quinolinium-based inhibitors. dtic.mil

Another derivative, 7-mepq, has been shown to inhibit Drosophila acetylcholinesterase, highlighting that quinolinium compounds can interact with other enzyme systems as well. inrae.fr

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 1-methylquinolinium (B1204318) (1a) | Nicotinamide N-methyltransferase (NNMT) | 12 µM | dtic.mil |

| 5-amino-1-methylquinolinium (5-amino-1MQ) | Nicotinamide N-methyltransferase (NNMT) | 1.2 µM | targetmol.com |

| 7-mepq | Drosophila acetylcholinesterase | Not specified | inrae.fr |

Association with Nucleic Acids (e.g., DNA, RNA)

Quinolinium derivatives have been shown to interact with nucleic acids, particularly DNA. Some compounds in this class can bind to DNA through intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This interaction can lead to changes in the DNA structure, such as unwinding of the helix and alterations in its length.

For example, a complex of a 1-methylquinolinium derivative, SN6999, has been observed to bind to the minor groove of an alkylated DNA dodecamer. nih.gov This binding covers nearly six base pairs and is stabilized by a direct hydrogen bond between the drug and the DNA, as well as charge-induced dipole interactions. nih.gov The binding of SN6999 was found to distort the DNA duplex. nih.gov Other studies have shown that cationic hetarenes, which include quinolinium structures, can interact with quadruplex-DNA forming oligonucleotide sequences. beilstein-journals.org The fluorescence of some naphthalimide derivatives containing a quinolinium moiety is sensitive to interactions with mono- and oligonucleotides, indicating binding. researchgate.net

Interactions with Proteins

The interaction of this compound derivatives extends to various proteins beyond enzymes. These interactions are often driven by a combination of forces including hydrogen bonds, ionic interactions, and van der Waals forces. mdpi.com The binding of these compounds can influence protein function and stability. elifesciences.org For instance, the binding of ligands can be monitored through changes in protein fluorescence. sandiego.edu

In the context of NNMT, the binding of quinolinium inhibitors is a specific type of protein-ligand interaction. researchgate.net The study of these interactions is crucial for understanding the mechanism of enzyme inhibition and for the design of more potent and selective inhibitors. researchgate.net

Modulation of Cellular Metabolic Pathways and Processes

Investigation of Cellular Energy Metabolism Pathways

The inhibition of NNMT by this compound derivatives has significant downstream effects on cellular energy metabolism. premiumhealthcare.comnih.gov By inhibiting NNMT, these compounds prevent the methylation of nicotinamide, which leads to an increase in the intracellular pool of NAD+. premiumhealthcare.comnih.govholisticmedicalwellness.com NAD+ is a critical cofactor in cellular redox reactions and energy metabolism. nih.gov

The increase in NAD+ levels can enhance mitochondrial efficiency and promote metabolic activity. premiumhealthcare.com Specifically, NNMT inhibition has been shown to increase intracellular concentrations of both NAD+ and SAM in differentiated adipocytes. nih.gov This modulation of key metabolites can lead to increased energy expenditure and a shift in metabolic balance. nih.gov For instance, in vitro studies with C2C12 myoblasts have shown that treatment with an NNMT inhibitor promotes and enhances myoblast differentiation, which is associated with changes in the cellular NAD+/NADH redox state. targetmol.com

| Cell Line | Compound | Observed Effect on Cellular Metabolism | Reference |

|---|---|---|---|

| 3T3-L1 adipocytes | 5-amino-1-methylquinolinium | Reduced lipogenesis, decreased intracellular 1-methylnicotinamide (B1211872) (1-MNA) levels, increased intracellular NAD+ and SAM. | nih.gov |

| C2C12 myoblasts | NNMTi | Promoted and enhanced myoblast differentiation, changes in cellular NAD+/NADH redox states. | targetmol.com |

Analysis of Cellular Signaling Pathways

The effects of this compound derivatives are also mediated through the modulation of cellular signaling pathways. In cancer cells, the inhibition of NNMT has been shown to have anti-proliferative effects. sci-hub.se For example, in HeLa cervical cancer cells, a small molecule inhibitor of NNMT decreased the expression of the oncogenic proteins phospho-Akt and SIRT1. sci-hub.se

Furthermore, in the context of inflammation, NNMT inhibition has been shown to attenuate the production of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 in orbital fibroblasts. nih.gov This anti-inflammatory effect is mediated through the suppression of key intracellular signaling pathways including the p38, ERK, JNK, and NF-κB pathways. nih.gov In bladder cancer models, an NNMT inhibitor was found to increase the antitumor efficacy of anti-PD-L1 antibody treatment by modulating the tumor microenvironment, specifically by decreasing pro-tumor macrophages and increasing antitumor macrophages. bmj.com

Mechanistic Studies of Cellular Responses in Model Systems

Apoptosis Induction Mechanisms

While research specifically detailing the apoptosis induction mechanisms of this compound is limited, studies on related 4-amino-quinoline derivatives provide insight into the potential cytotoxic activities of this class of compounds. For instance, the compound 4-amino-3-acetylquinoline has been shown to exert cytotoxic and antiproliferative effects on murine leukemia L1210 cells. The observed activity included the induction of morphological changes characteristic of apoptosis and the fragmentation of DNA within the cancer cells.

In a broader context, various quinolinium-based compounds have been investigated for their potential as antitumor agents. Some frameworks are designed to act as intercalating agents, which can lead to apoptosis. science.gov The mechanism for initiating apoptosis can vary and may be independent of certain cellular pathways like mismatch repair, allowing them to be effective in resistant cell lines. science.gov

The general process of apoptosis, or programmed cell death, can be initiated through two primary pathways: a positive induction pathway triggered by ligand binding to a cell surface receptor (like TNF receptors), or a negative induction pathway caused by the loss of a suppressor signal. science.gov Both pathways converge on the activation of a cascade of cysteine proteases, which are responsible for the systematic disassembly of the cell. science.gov The activation of these proteases is often regulated by the Bcl-2 family of proteins, which can either promote or inhibit apoptosis. science.gov

Autophagy Regulation

Direct studies on the role of this compound in the regulation of autophagy are not extensively documented in publicly available research. Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a dual role in both cell survival and cell death. researchgate.net It is a key mechanism for maintaining cellular homeostasis and quality control by removing damaged organelles, protein aggregates, and pathogens. researchgate.net

The process is tightly regulated by key metabolic sensors such as mTOR and AMPK, which respond to nutrient availability. researchgate.net For example, under nutrient starvation, autophagy is typically induced to provide the cell with essential building blocks. Conversely, in nutrient-rich conditions, the mTOR pathway is active and suppresses autophagy. researchgate.net Research on compounds structurally related to this compound, such as certain nicotinamide N-methyltransferase (NNMT) inhibitors, suggests that manipulating NAD+ and S-adenosyl methionine (SAM) metabolism can indirectly influence signaling pathways that regulate autophagy. Some studies have linked NNMT and its metabolite 1-MNA to the regulation of autophagy through pathways like the ROS-mediated AMPK pathway, which protects cancer cells from oxidative stress. However, the precise mechanisms by which specific quinolinium compounds might modulate autophagic flux require further investigation.

Reactive Oxygen Species (ROS) Generation and Modulation

The specific effects of this compound on the generation and modulation of reactive oxygen species (ROS) have not been a focus of detailed investigation. ROS are chemically reactive molecules containing oxygen that play a dual role in cell signaling and damage. At low levels, they function as critical second messengers in various cellular processes. However, at high levels, they can induce significant damage to cell structures, leading to oxidative stress, which is implicated in numerous pathological conditions.

Research into related compounds offers some potential, though indirect, connections. For example, some quinoline (B57606) derivatives have been explored in contexts that involve cellular redox states. The inhibition of certain enzymes by quinolinium-based molecules can alter metabolic pathways, which in turn may affect the cellular redox balance and ROS production. For instance, the inhibition of nicotinamide N-methyltransferase (NNMT) by related quinolinium compounds can alter the NAD+/NADH ratio, which is central to cellular energy metabolism and redox homeostasis. Changes in this ratio can influence the activity of enzymes that produce or scavenge ROS. One study noted that the metabolite 1-MNA, which is produced by NNMT, can decrease ROS levels. This suggests that inhibiting NNMT could potentially alter ROS levels within a cell, although the net effect would depend on complex downstream cellular responses.

Exploration of Biological Activities of Quinolinium Scaffolds in Research Models

Antimicrobial Activity Investigations in Bacterial Strains

The quinolinium scaffold is a key structural feature in a variety of compounds investigated for their antimicrobial properties. These derivatives have demonstrated potent, broad-spectrum antibacterial activity against numerous bacterial strains, including challenging multi-drug resistant variants such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and NDM-1 Escherichia coli. science.gov

A primary mechanism of action for many antibacterial quinolinium derivatives is the inhibition of the bacterial cell division protein FtsZ. science.gov By disrupting the GTPase activity and the dynamic assembly of FtsZ, these compounds effectively halt bacterial cell division, leading to cell death. science.gov This mode of action makes them promising candidates for developing new antibiotics that target pathways distinct from those targeted by conventional drugs.

The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. Studies have shown that certain quinolinium derivatives exhibit MIC values significantly lower than conventional antibiotics like methicillin (B1676495) and vancomycin (B549263) against resistant strains. science.gov For example, some thiazole-quinolinium derivatives inhibit the growth of vancomycin-resistant E. faecium with MIC values ranging from 2–32 μg/mL, proving much more effective than vancomycin itself.

Table 1: Antimicrobial Activity of Selected Quinolinium Derivatives Against Various Bacterial Strains

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

| Thiazole-Quinolinium Derivatives | S. aureus (MRSA) | 1–32 | |

| Thiazole-Quinolinium Derivatives | S. epidermidis | 0.25–16 | |

| Thiazole-Quinolinium Derivatives | E. faecium (VRE) | 2–32 | |

| 3-methylbenzo[d]thiazol-methylquinolinium Derivatives | S. aureus (MRSA) | 1.5-8 | |

| 3-methylbenzo[d]thiazol-methylquinolinium Derivatives | E. faecalis (VRE) | 2–8 |

Antiviral Activity Studies in Viral Culture Models

The quinoline scaffold, from which quinolinium salts are derived, is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds, including those with antiviral properties. Research has demonstrated that various quinoline and quinolinium derivatives possess the ability to inhibit the replication of a range of viruses in cell culture models.

For example, novel quinoline derivatives have been shown to be active against Dengue virus serotype 2 (DENV2). These compounds exhibited a dose-dependent inhibition of the virus, possibly by interfering with the early stages of the viral infection cycle and impairing the accumulation of the viral envelope glycoprotein (B1211001) in infected cells.

Similarly, derivatives of the related isoquinoline (B145761) scaffold have been identified as inhibitors of both influenza A and B viruses. Mechanistic studies suggest that these compounds can suppress the viral genome replication step. Further investigations into pyrazole (B372694) derivatives bearing a hydroxyquinoline scaffold have revealed promising antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. The mechanism for these compounds appears to be multifaceted, with evidence for inhibition of viral adsorption, replication, and a direct virucidal effect. The broad-spectrum antiviral potential of the quinoline framework highlights its importance in the development of new therapeutic agents to combat viral diseases.

Anticancer Activity in Cell Line and Xenograft Models (e.g., Zebrafish)

The anticancer potential of 5-Amino-1-methylquinolinium, a small molecule inhibitor of nicotinamide N-methyltransferase (NNMT), has been investigated in various preclinical models. Research has focused on its effects on cancer cell viability, proliferation, and the molecular pathways that govern tumor progression and metastasis.

In Vitro Cell Line Studies

Studies on cultured cancer cell lines have provided initial evidence of the anti-proliferative effects of 5-Amino-1-methylquinolinium. A notable investigation focused on its activity in the HeLa human cervical cancer cell line, which is known to overexpress the NNMT enzyme. nih.gov In this study, treatment with 5-Amino-1-methylquinolinium resulted in a significant, concentration- and time-dependent inhibition of HeLa cell proliferation. nih.gov

Morphological changes consistent with apoptosis, including cell shrinkage, loss of cellular adhesion, and the formation of apoptotic bodies, were observed in the treated HeLa cells. nih.gov Importantly, the compound did not appear to affect the proliferation of non-cancerous HEK-293 cells, suggesting a degree of selectivity for cancer cells. nih.gov

The treatment also induced significant changes in the expression of genes and proteins associated with cancer progression. nih.gov There was a notable decrease in the mRNA levels of TWIST and SERPIN1, which are linked to metastasis and tumor survival. nih.gov Conversely, the mRNA levels of ZEB1 and SIRT1, which can be involved in suppressing epithelial-mesenchymal transition (EMT), were increased. nih.gov At the protein level, a reduction in the expression of oncogenic phospho-Akt and SIRT1 was observed, indicating a disruption of key cancer survival signaling pathways like the PI3K/Akt/mTOR pathway. nih.govvulcanchem.com

| Cell Line | Compound | Key Findings | Molecular Changes Observed |

|---|---|---|---|

| HeLa (Cervical Cancer) | 5-Amino-1-methylquinolinium | Significantly inhibited cell proliferation in a concentration and time-dependent manner; induced apoptosis. nih.gov | mRNA Levels:↓TWIST, ↓SERPIN1, ↑ZEB1, ↑SIRT1. nih.govProtein Expression: ↓phospho-Akt, ↓SIRT1. nih.gov |

| HEK-293 (Non-cancerous kidney) | 5-Amino-1-methylquinolinium | No apparent effect on cell proliferation. nih.gov | Not reported. |

Xenograft Model Studies

The efficacy of 5-Amino-1-methylquinolinium has also been assessed in in vivo xenograft models, where human tumor cells are implanted into immunodeficient animals to study tumor growth in a living system. reactionbiology.commdpi.com

In a study involving a mouse model of urothelial bladder cancer, the NNMT inhibitor 5-Amino-1-methylquinolinium iodide was evaluated. bmj.com Mouse bladder cancer cells (MB49) were co-injected with fibroblasts engineered to express NNMT, creating a tumor microenvironment relevant to the disease. bmj.com Treatment with the NNMT inhibitor led to a discernible decrease in tumor burden compared to the control group. bmj.com Histological analysis of the tumors revealed that the treatment increased necrosis (cell death) and decreased proliferation, as measured by Ki-67 staining. bmj.com These findings demonstrate that inhibiting NNMT with 5-Amino-1-methylquinolinium can suppress tumor growth in a preclinical in vivo setting. bmj.com

While specific studies utilizing 5-Amino-1-methylquinolinium in zebrafish xenografts were not prominently found in the reviewed literature, the zebrafish model is an established tool for cancer research. nih.govbionomous.ch The transparency of zebrafish embryos allows for real-time imaging of cancer cell migration, invasion, and metastasis, making it a valuable platform for screening potential anticancer compounds. bionomous.chmdpi.com

| Model Type | Cancer Type | Compound | Key Findings |

|---|---|---|---|

| Mouse Xenograft (MB49 cells + NNMT-expressing fibroblasts) | Urothelial Bladder Cancer | 5-Amino-1-methylquinolinium iodide | Decreased tumor burden; increased tumor necrosis; decreased tumor cell proliferation (Ki-67 staining). bmj.com |

Advanced Applications and Materials Science Perspectives

Development as Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the quinolinium nucleus, which can be finely tuned by substitution, has led to the development of sophisticated fluorescent probes and chemical sensors. mdpi.comtaylorfrancis.com The 7-amino-1-methylquinolinium (7AMQ) chromophore, in particular, has been identified as a superior fluorophore for these applications. acs.org It possesses highly favorable photophysical properties, including high fluorescence quantum yields (typically in the 0.7–0.8 range), long fluorescence lifetimes (12–13 ns), excellent photostability, and inherent water solubility. acs.orgnih.gov

Research has focused on a "fluorophore-spacer-receptor" molecular architecture, where an analyte-receptor unit is attached to the fluorophore via a spacer. acs.org This design allows for the sensitive detection of pH changes. In this system, the protonation state of the amine receptor unit modulates the fluorescence of the 7AMQ chromophore through a photoinduced electron transfer (PET) mechanism. acs.org The high excited state reduction potential (∼1.6 eV) of the 7AMQ chromophore contributes to exceptionally high fluorescence enhancements. acs.org

| Probe Characteristic | Reported Value/Range | Significance |

|---|---|---|

| Fluorescence Quantum Yield (protonated state) | 0.75 - 0.85 | Indicates high fluorescence efficiency, producing a strong "on" signal. acs.org |

| Fluorescence Lifetime | 12 - 13 ns | Long lifetime is advantageous for fluorescence lifetime imaging (FLIM) applications. acs.org |

| Excited State pKA* | 5.8 - 9.9 | The sensing range can be tuned by modifying the receptor unit. acs.org |

| Fluorescence Enhancement (on/off ratio) | 2 - 55 | Demonstrates high sensitivity and a clear distinction between "on" and "off" states. acs.org |

Beyond pH, quinolinium-based probes have been engineered for anion sensing. The quinolinium nucleus itself is known to be sensitive to halides like chloride, bromide, and iodide. researchgate.net By combining this core with specific anion-binding moieties, such as boronic acid, researchers have created water-soluble probes capable of detecting fluoride (B91410) and cyanide. researchgate.net In some designs, anion recognition leads to a "turn-off" fluorescence response, where the quenching is attributed to both dynamic and static processes, with charge transfer being a dominant mechanism. researchgate.net Other derivatives have been developed as mobility-sensitive probes to investigate phenomena like the physical aging of amorphous polymers. acs.org

Potential in Photonic Applications

The electronic structure of N-methylquinolinium derivatives, characterized by a strong electron-withdrawing quinolinium acceptor group, gives them significant potential for various photonic applications, including electroluminescence, photovoltaics, and molecular electronics. uantwerpen.beresearchgate.net Their properties are often superior to those of the widely-used N-methylpyridinium analogues. uantwerpen.beresearchgate.net

The push-pull nature of chromophores derived from N-methylquinolinium makes them attractive candidates for electroluminescent materials, which are the foundation of organic light-emitting diodes (OLEDs). uantwerpen.beresearchgate.net While direct integration of 4-amino-1-methylquinolinium itself is a subject of ongoing research, related compounds like 4-amino-2-methylquinoline have been identified as intermediates for OLED materials. molaid.com The high charge-transfer character and potential for high photoluminescence efficiency are key properties driving this research interest.

The optical and electronic properties of quinoline (B57606) derivatives make them suitable for use in photovoltaic devices, such as dye-sensitized solar cells. solubilityofthings.com Furthermore, there is a growing trend of using organic additives with functional groups like amines to improve the performance and stability of perovskite solar cells. rsc.org These additives can passivate defects at the grain boundaries of the perovskite layer, suppress non-radiative charge recombination, and reduce ion migration, ultimately enhancing power conversion efficiency and device longevity. rsc.org Given the charged nature and amino-functionality of this compound, it represents a potential candidate for such an additive in advanced solar cell architectures.

Molecular electronics, which aims to use single molecules or small assemblies as electronic components, is another field where quinolinium derivatives show promise. uantwerpen.beresearchgate.net The defined electronic structure and charge-transfer capabilities are essential for creating molecular-scale wires or switches. researchgate.net Computational studies on complex derivatives, such as 2,6-dibromo-4-[(E)-2-(1-methylquinolinium-4-yl)ethenyl]-phenolate, have been conducted to understand their electronic properties, indicating active research into the potential of the quinolinium core for materials science and molecular electronics. scielo.br

Photovoltaic Device Integration

Role as Intermediates in the Synthesis of Complex Organic Molecules

The 4-aminoquinoline (B48711) scaffold is a fundamentally important building block in synthetic organic chemistry, serving as a versatile starting point for the construction of more complex and functionally diverse molecules. nih.gov Its significance is particularly pronounced in medicinal chemistry for the development of potent therapeutic agents. nih.govtandfonline.comnih.gov

The reactivity of the 4-aminoquinoline core allows it to be combined with various other molecular fragments to create hybrid molecules with enhanced or novel biological activities. This modular approach has been successfully employed to synthesize a range of complex structures from 4-aminoquinoline precursors. acs.org

| Starting Intermediate Class | Appended Molecular Moiety | Resulting Complex Molecule Class | Reference |

|---|---|---|---|

| 4-Aminoquinoline | Pyrimidine (B1678525) | 4-Aminoquinoline–pyrimidine hybrids | nih.gov |

| 4-Aminoquinoline | Thiazolidine (B150603) | 4-Aminoquinoline-derived thiazolidines | tandfonline.com |

| 4-Aminoquinoline | Isoindoline-1,3-dione | Isoindoline-dione-4-aminoquinolines | nih.gov |

| 4-Amino-7-chloroquinoline | 2,6-Pyridinedicarbonyl dichloride | 4-Aminoquinoline-based molecular tweezer | rsc.org |

These synthetic strategies demonstrate the value of 4-aminoquinoline as a robust and adaptable intermediate. For instance, hybrids with pyrimidine have been developed as potent antimalarials that function by binding to heme and DNA. nih.gov Similarly, linking 4-aminoquinoline to thiazolidine or isoindoline-1,3-dione moieties has yielded other classes of antimalarial compounds. tandfonline.comnih.gov In a different application, two 4-aminoquinoline units have been integrated into a larger macrocyclic structure to create a 'molecular tweezer' capable of recognizing and binding guest molecules like protoporphyrin IX through π–π stacking and hydrophobic interactions. rsc.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.